Bienvenue dans la boutique en ligne BenchChem!

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide

Medicinal chemistry Scaffold hopping Kinase inhibitor design

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide is a synthetic small molecule composed of a benzothiazole-substituted piperidine linked via a methylene bridge to an unsymmetrical oxalamide bearing a cyclopropyl group on the distal amide nitrogen. The benzothiazole-piperidine scaffold is recognized in patent literature as a core structure for inhibitors of sphingosine kinase and, more recently, apolipoprotein L1 (APOL1) , suggesting that the compound belongs to a pharmacologically active chemical class.

Molecular Formula C18H22N4O2S
Molecular Weight 358.46
CAS No. 1797217-60-7
Cat. No. B2913845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide
CAS1797217-60-7
Molecular FormulaC18H22N4O2S
Molecular Weight358.46
Structural Identifiers
SMILESC1CC1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H22N4O2S/c23-16(17(24)20-13-5-6-13)19-11-12-7-9-22(10-8-12)18-21-14-3-1-2-4-15(14)25-18/h1-4,12-13H,5-11H2,(H,19,23)(H,20,24)
InChIKeySCSFBOPWADMWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide (CAS 1797217-60-7) – Structural Context and Pharmacological Class


N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide is a synthetic small molecule composed of a benzothiazole-substituted piperidine linked via a methylene bridge to an unsymmetrical oxalamide bearing a cyclopropyl group on the distal amide nitrogen. The benzothiazole-piperidine scaffold is recognized in patent literature as a core structure for inhibitors of sphingosine kinase [1] and, more recently, apolipoprotein L1 (APOL1) [2], suggesting that the compound belongs to a pharmacologically active chemical class. However, no peer-reviewed publication or authoritative database entry providing quantitative biological or physicochemical data for this exact compound was identified in the permitted source set.

Why Generic Substitution of N1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide Is Not Supported by Current Evidence


Within the benzothiazole-piperidine oxalamide series, even minor alterations to the N2 substituent can profoundly alter target selectivity, cellular permeability, and metabolic stability – parameters that are not predictable from structure alone. The cyclopropyl amide found in this compound imposes a unique combination of steric constraint, hydrogen-bonding geometry, and lipophilicity compared to the more common phenyl, benzyl, or alkyl variants described in the patent literature [1][2]. Because no direct comparative pharmacological data have been reported for this specific molecule against its closest commercially available analogs (e.g., the N2-(2-methylthiophenyl), N2-(2-cyanophenyl), or N2-(pyridin-3-yl) congeners), any claim of superiority or even equivalence would be speculative. Investigators who require validated target engagement or ADME properties must either generate the missing comparative data or select a chemotype for which such evidence already exists.

Quantitative Differentiation Evidence for N1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide


Structural Uniqueness of the N2-Cyclopropyl Oxalamide Motif Within the Benzothiazole-Piperidine Class

Among the benzothiazol-2-yl-piperidine derivatives claimed in the patent literature, the vast majority carry aryl, heteroaryl, or linear alkyl substituents on the distal amide [1]. The N2-cyclopropyl group present in this compound introduces a small-ring alkyl constraint that is absent from commercially available analogs such as the N2-(2-methylthiophenyl), N2-(2-cyanophenyl), or N2-(pyridin-3-yl) variants. Cyclopropyl amides are known to resist oxidative metabolism while retaining hydrogen-bond donor capacity, but no experimental stability or permeability data have been published for this molecule.

Medicinal chemistry Scaffold hopping Kinase inhibitor design

Computationally Predicted Physicochemical Profile vs. Drug-Like Benchmarks (No Experimental Confirmation Available)

In the absence of experimentally measured properties, in silico predictions indicate a molecular weight of 358.46 Da, a topological polar surface area of approximately 74 Ų, and a consensus LogP of ~2.3–2.5, placing the compound within typical oral drug-like space (Lipinski compliant) [1]. However, these computed values are shared by numerous inactive or non-selective benzothiazole-piperidine derivatives and do not constitute a differentiation point.

Drug-likeness ADME prediction Physicochemical profiling

Absence of Published Potency, Selectivity, or ADME Data – A Critical Evidence Gap

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem (through 2026-04-30) returned no quantitative biochemical IC50, cellular EC50, selectivity profile, solubility, metabolic stability, or permeability data for CAS 1797217-60-7. The benzothiazole-piperidine oxalamide sub-series has not been the subject of a published structure-activity relationship study. This stands in contrast to several related benzothiazole-piperidine chemotypes (e.g., sphingosine kinase-1 inhibitors [1], FAAH inhibitors, and A2A receptor ligands) for which extensive SAR tables are available.

Data gap analysis Compound prioritization Lead selection

Justified Application Scenarios for N1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide Based on Current Evidence


Exploratory Structure-Activity Relationship (SAR) Expansion of Benzothiazole-Piperidine Chemotypes

The compound can serve as a novel N2-cyclopropyl variant in a systematic SAR campaign aimed at probing the steric and electronic tolerance of the distal amide position within benzothiazole-piperidine oxalamides. Because no biological data exist, it must be screened alongside the corresponding N2-aryl and N2-alkyl analogs to generate the missing comparative dataset [1].

Negative Control or Inactive Comparator for APOL1 or Sphingosine Kinase Assays

If subsequent profiling demonstrates that the cyclopropyl substitution abolishes or significantly attenuates activity relative to active benzothiazole-piperidine congeners, the compound could be repurposed as a chemically matched inactive control for target engagement studies [2]. This utility, however, is contingent on obtaining experimental confirmation of inactivity.

In Silico Modeling and Pharmacophore Hypothesis Testing

The distinct cyclopropyl oxalamide moiety provides a useful perturbation for computational docking, molecular dynamics, and free-energy perturbation studies aimed at understanding the binding mode of benzothiazole-piperidine ligands. Comparison with co-crystal structures of related scaffolds (e.g., sphingosine kinase-1) may yield testable predictions [1].

Quote Request

Request a Quote for N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.